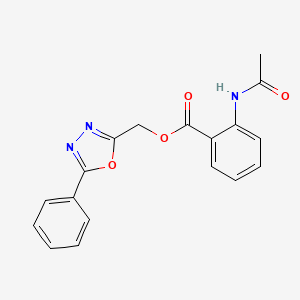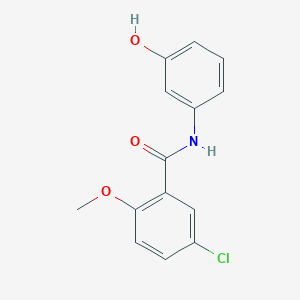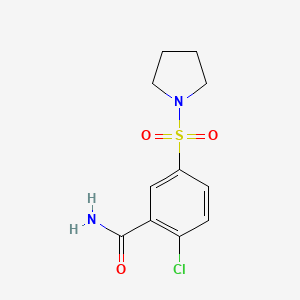![molecular formula C9H9F2NO2 B4408030 N-[2-(difluoromethoxy)phenyl]acetamide CAS No. 22236-05-1](/img/structure/B4408030.png)
N-[2-(difluoromethoxy)phenyl]acetamide
説明
N-[2-(difluoromethoxy)phenyl]acetamide (also known as DFP-10825) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
DFP-10825 has been studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DFP-10825 has been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. In immunology, DFP-10825 has been shown to modulate the immune response, making it a potential treatment for autoimmune diseases.
作用機序
The exact mechanism of action of DFP-10825 is still being studied, but it is believed to work through the inhibition of various enzymes and signaling pathways. In neuroscience, DFP-10825 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function. In oncology, DFP-10825 has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and cell proliferation. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects, depending on the field of research. In neuroscience, DFP-10825 has been shown to improve cognitive function and memory, reduce oxidative stress and inflammation, and protect against neuronal damage. In oncology, DFP-10825 has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death), as well as modulate the immune response. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the activity of certain immune cells and cytokines.
実験室実験の利点と制限
One advantage of using DFP-10825 in lab experiments is its potential therapeutic applications in various fields of research. Its multi-targeted mechanism of action makes it a promising candidate for the treatment of various diseases. However, one limitation of using DFP-10825 in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for DFP-10825 to minimize its potential toxicity.
将来の方向性
There are several future directions for the study of DFP-10825. In neuroscience, further studies are needed to determine the optimal dosage and administration route for DFP-10825 to improve cognitive function and memory. In oncology, further studies are needed to determine the potential of DFP-10825 as a cancer treatment, as well as its optimal dosage and administration route. In immunology, further studies are needed to determine the potential of DFP-10825 as a treatment for autoimmune diseases, as well as its effects on the immune response. Additionally, further studies are needed to determine the potential toxicity and side effects of DFP-10825, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
DFP-10825 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. Its multi-targeted mechanism of action makes it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity and side effects.
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-6(13)12-7-4-2-3-5-8(7)14-9(10)11/h2-5,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWLHIKGKVODOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284798 | |
| Record name | N-[2-(Difluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22236-05-1 | |
| Record name | N-[2-(Difluoromethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Difluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)
![4-{4-[3-(trifluoromethyl)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407963.png)


![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)
amine hydrochloride](/img/structure/B4407988.png)

![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)

